molecular formula C10H13NO2 B1585367 Ethyl 4-amino-3-methylbenzoate CAS No. 40800-65-5

Ethyl 4-amino-3-methylbenzoate

Cat. No. B1585367
CAS RN: 40800-65-5
M. Wt: 179.22 g/mol
InChI Key: JUKRQDBAJXYXIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methylbenzoate, also known as Ethyl 3-amino-4-methylbenzoate , is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-methylbenzoate is 1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-amino-3-methylbenzoate are not detailed in the retrieved sources, it’s known that the compound can participate in various chemical reactions due to the presence of the amino and ester functional groups .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-methylbenzoate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Crystallography

  • Summary of Application : Ethyl 4-amino-3-methylbenzoate has been studied in the field of crystallography . The asymmetric unit of the compound contains two molecules which are linked via an N—H…N hydrogen bonds to form a dimer. These dimers are further linked via N—H…O intermolecular hydrogen bonds .
  • Methods of Application : The study was conducted using crystallographic techniques. The specific methods and technical details are not provided in the available summary .
  • Results or Outcomes : The study revealed the molecular structure of Ethyl 4-amino-3-methylbenzoate and its ability to form dimers through hydrogen bonding .

Electro-Optics

  • Summary of Application : Ethyl 4-amino benzoate has potential applications in the field of electro-optics .
  • Methods of Application : A bulk size ethyl 4-amino benzoate crystal was grown using a single zone transparent resistive furnace .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the available summary .

Safety And Hazards

Ethyl 4-amino-3-methylbenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The asymmetric unit of Ethyl 4-amino-3-methylbenzoate contains two molecules which are linked via an N-H⋯N hydrogen bonds to form a dimer. These dimers are further linked via N-H⋯O intermolecular hydrogen bonds .

properties

IUPAC Name

ethyl 4-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKRQDBAJXYXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300408
Record name ethyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-methylbenzoate

CAS RN

40800-65-5
Record name 40800-65-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136731
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40800-65-5
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Synthesis routes and methods

Procedure details

To a suspension of 4-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol) in ethanol (50 ml), concentrated sulfuric acid (5.00 ml) was slowly added. The mixture was heated under reflux for 3 hours. The solvent was distilled off under a reduced pressure. After the volume of the mixture was approximately halved, the mixture was neutralized with a saturated sodium bicarbonate solution. The mixture was subjected to extraction with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and then concentrated to give the title compound (5.87 g, 99%) as a light-brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-3-methylbenzoate
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Citations

For This Compound
4
Citations
WL Song, D Wang, XH Li, DC Wang - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C10H13NO2, contains two molecules which are linked via an N—H⋯ N hydrogen bonds to form a dimer. These dimers are further linked via …
Number of citations: 1 scripts.iucr.org
PG Gassman, G Gruetzmacher - Organic Syntheses, 2003 - Wiley Online Library
Abstract ortho‐Alkylation of anilines: ethyl 4‐amino‐3‐methylbenzoate reactant: 16.50 g.(0.1000 mole) of ethyl 4‐aminobenzoate (Benzocaine,) intermediate: ethyl 4‐amino‐3 …
Number of citations: 2 onlinelibrary.wiley.com
MDH Bhuiyan, KX Zhu, P Jensen, AC Try - 2010 - Wiley Online Library
… To this end, we looked at the reaction of ethyl 4-amino-3-methylbenzoate and ethyl 4-amino-3-methoxybenzoate (Scheme 1, Table 1). In both cases the desired Tröger's base …
PG GASSMAN… - ORGANIC …, 1988 - JOHN WILEY & SONS INC 605 …
Number of citations: 0

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